molecular formula C19H19N5O4 B2545113 9-(2H-1,3-benzodioxol-5-yl)-2-cyclohexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898447-26-2

9-(2H-1,3-benzodioxol-5-yl)-2-cyclohexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2545113
CAS No.: 898447-26-2
M. Wt: 381.392
InChI Key: QROAVWHVEXDAIJ-UHFFFAOYSA-N
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Description

9-(2H-1,3-benzodioxol-5-yl)-2-cyclohexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a benzodioxole ring, a cyclohexyl group, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2H-1,3-benzodioxol-5-yl)-2-cyclohexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate precursor.

    Purine Core Construction: The purine core is constructed through a series of cyclization reactions involving formamide and other nitrogen-containing reagents.

    Final Coupling: The final step involves coupling the benzodioxole ring and the cyclohexyl-substituted purine core using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-(2H-1,3-benzodioxol-5-yl)-2-cyclohexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine core, particularly at the 6-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

9-(2H-1,3-benzodioxol-5-yl)-2-cyclohexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 9-(2H-1,3-benzodioxol-5-yl)-2-cyclohexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. The benzodioxole ring and purine core are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid
  • N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide

Uniqueness

9-(2H-1,3-benzodioxol-5-yl)-2-cyclohexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is unique due to its combination of a benzodioxole ring, cyclohexyl group, and purine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-2-cyclohexyl-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4/c20-16(25)14-15-18(23-17(21-14)10-4-2-1-3-5-10)24(19(26)22-15)11-6-7-12-13(8-11)28-9-27-12/h6-8,10H,1-5,9H2,(H2,20,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROAVWHVEXDAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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